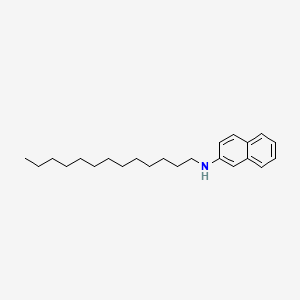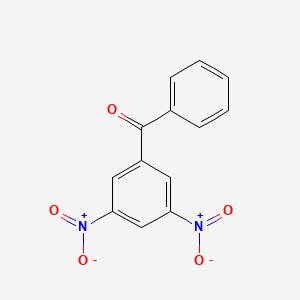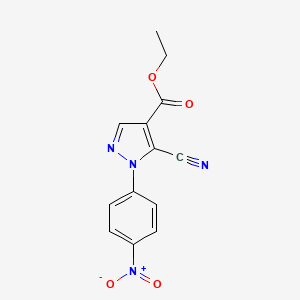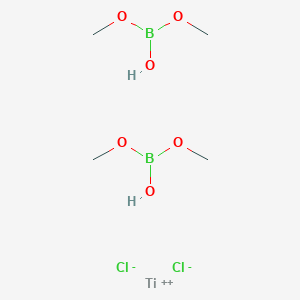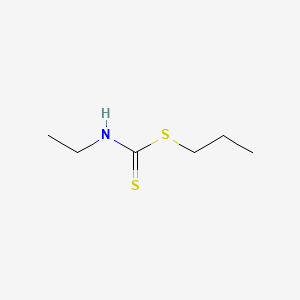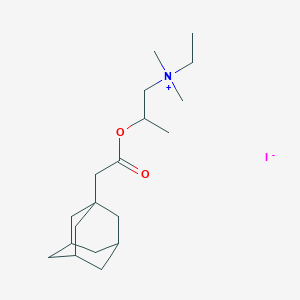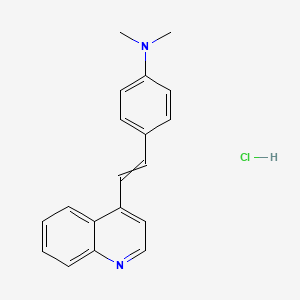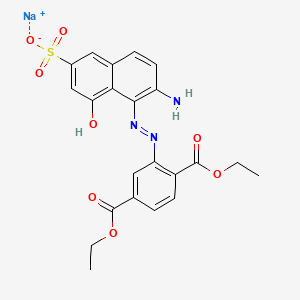
Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is a complex organic compound with the molecular formula C22H21N3O8SNa and a molecular weight of 509.50 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves a multi-step process. The primary steps include:
Diazotization: The starting material, 2-amino-8-hydroxy-6-sulfonatonaphthalene, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl terephthalate under alkaline conditions to form the azo compound.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
In industrial settings, the production of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The mechanism of action of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) plays a crucial role in its binding properties, allowing it to interact with various molecular targets. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]benzoate
- Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]phthalate
Uniqueness
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is unique due to its specific structural features, such as the presence of the terephthalate moiety, which imparts distinct chemical and physical properties. This compound exhibits superior stability and solubility compared to its analogs, making it highly valuable in various applications.
Propriétés
Numéro CAS |
73309-51-0 |
|---|---|
Formule moléculaire |
C22H20N3NaO8S |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[2,5-bis(ethoxycarbonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H21N3O8S.Na/c1-3-32-21(27)13-5-7-15(22(28)33-4-2)17(10-13)24-25-20-16(23)8-6-12-9-14(34(29,30)31)11-18(26)19(12)20;/h5-11,26H,3-4,23H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
OGANMMJCDWWWJR-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


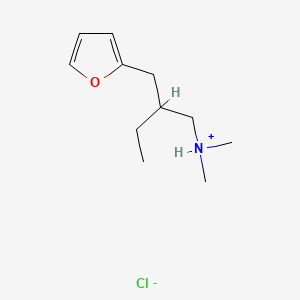
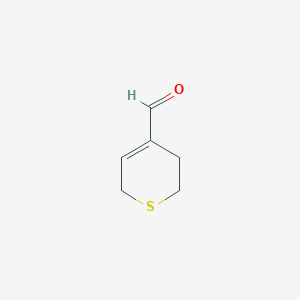
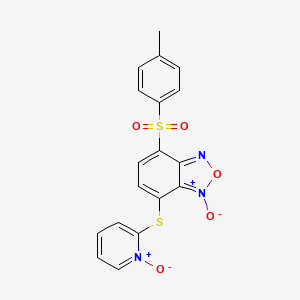
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
